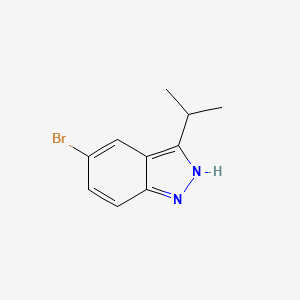

5-Bromo-3-isopropyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

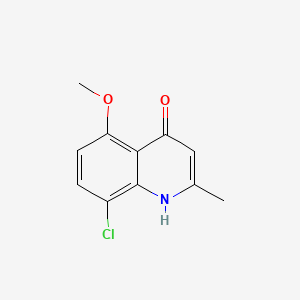

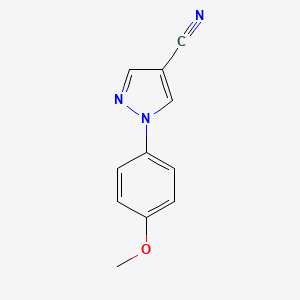

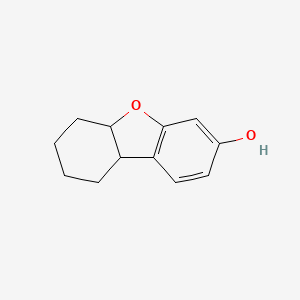

5-Bromo-3-isopropyl-1H-indazole is a synthetic, organic chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing a fused pyrazole ring to an indole, thus forming an indazole moiety .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization .

Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isopropyl-1H-indazole is 239.11 . It is a solid at room temperature .

Applications De Recherche Scientifique

Cross-Coupling Reactions

5-Bromo-3-isopropyl-1H-indazole is studied for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are used to obtain a large range of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

Regioselective Protection and Coupling

Regioselective protection at N-2 of indazoles, including 5-bromoindazoles, under mildly acidic conditions, has been explored. These protected indazoles participate in Buchwald reactions with a variety of amines to generate novel derivatives (Slade et al., 2009).

Synthesis of IKK2 Inhibitors

The synthesis of 3,5,7-trisubstituted 1H-indazoles, including those using 5-bromo-3-isopropyl-1H-indazole, is applied in the development of potent IKK2 inhibitors. This efficient approach is useful for scalable preparation of compounds in medicinal chemistry (Lin et al., 2008).

Synthesis of Antioxidants and α-Glucosidase Inhibitors

5-Bromo-3-isopropyl-1H-indazole derivatives have been synthesized and evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. These compounds show significant to moderate inhibitory effects, suggesting potential therapeutic applications (Mphahlele et al., 2020).

Development of Antibacterial Agents

Bromo-1H-indazoles, including 5-bromo-3-isopropyl-1H-indazole, have been used to synthesize compounds with potential antibacterial activity. These synthesized compounds have been characterized and screened for their efficacy against bacteria (Brahmeshwari et al., 2014).

Safety And Hazards

5-Bromo-3-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

5-bromo-3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCHBZWFJDUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

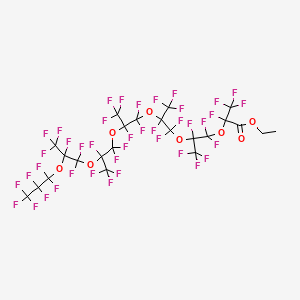

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-isopropyl-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)